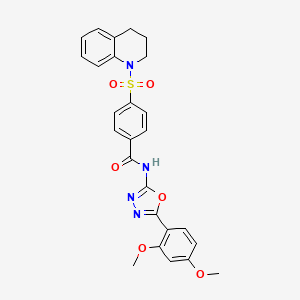

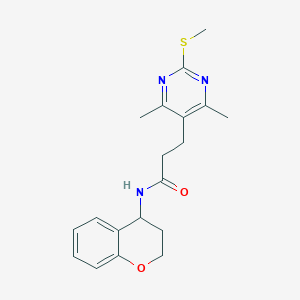

![molecular formula C11H13NO6S B2406168 羧甲基[(4-甲苯基)磺酰基]氨基}乙酸 CAS No. 59724-85-5](/img/structure/B2406168.png)

羧甲基[(4-甲苯基)磺酰基]氨基}乙酸

描述

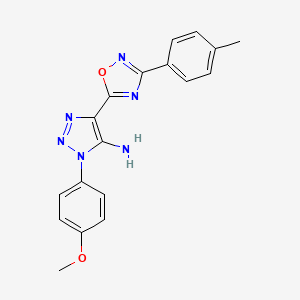

“{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid” is a chemical compound with the molecular formula C11H13NO6S . It has a molecular weight of 287.29. This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid” is defined by its molecular formula, C11H13NO6S . The exact spatial arrangement of atoms in this compound would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid” include its molecular weight (287.29) and molecular formula (C11H13NO6S) . Other properties such as melting point, boiling point, and density were not found in the available resources .科学研究应用

光聚合引发剂: SCCAs,包括类似于羧甲基[(4-甲苯基)磺酰基]氨基}乙酸的分子,已被研究为光诱导自由基聚合中的电子供体。它们与增感剂(如 4-羧基苯甲酮)结合使用,用于引发水溶液中的聚合,特别适用于通过光聚合过程形成聚合物(Wrzyszczyński 等人,2000).

催化应用: 该化合物的变体 1-(羧甲基)吡啶碘化物已被用作合成吡喃并吡唑衍生物的催化剂,表明在特定条件下促进化学反应的潜在用途(Moosavi-Zare 等人,2016).

降解和稳定性研究: 已经研究了相关化合物(例如[[(4-甲氧基苯基)磺酰基]肼基]乙酸)的稳定性和降解机制,这有助于理解化学行为和增加稳定性的潜在修饰在制药和工业应用中的应用(Pretzer & Repta, 1987).

氨基酸和酯的合成: 已经对类似化合物的加水分解转化进行了研究,以生成 N-芳基磺酰基-2-芳基(杂芳基)氨基乙酸。这些研究对于合成各种氨基酸和酯具有重要意义,这些氨基酸和酯在肽合成和药物中至关重要(Rudyakova 等人,2006).

肽合成: 氨基酸衍生物的 4-磺基苄酯与我们感兴趣的分子密切相关,已被制备并研究了它们在肽合成中的作用。该基团可用作肽合成中的羧基保护基团,证明了其在生物化学和分子生物学中的用途(Bindewald 等人,2009).

安全和危害

The safety data sheet (SDS) for a similar compound, 4-(Carboxymethyl)phenylboronic acid, indicates that it is harmful if swallowed and can cause skin and eye irritation . It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

未来方向

“{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid” is currently used for research purposes . Its future applications will likely depend on the results of ongoing and future research studies. As our understanding of this compound grows, it may find new applications in various fields of study.

作用机制

Mode of Action

It’s worth noting that many sulfonyl-containing compounds are known to interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight (287289 Da) and formula (C11H13NO6S) suggest that it may have reasonable bioavailability .

Action Environment

It’s worth noting that many chemical reactions, including the suzuki–miyaura coupling, are influenced by factors such as temperature, ph, and the presence of catalysts .

属性

IUPAC Name |

2-[carboxymethyl-(4-methylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-8-2-4-9(5-3-8)19(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXDVECDHDWSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

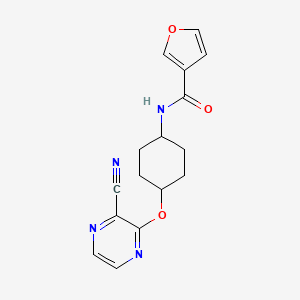

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

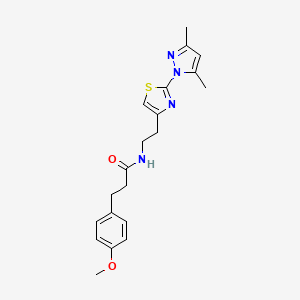

![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)

![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)

![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)